molecular formula C21H18N2O2S B4899509 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide

Cat. No. B4899509
M. Wt: 362.4 g/mol
InChI Key: HFXJPHGWOGJYCF-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the family of compounds known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including learning, memory, and inflammation.

Mechanism of Action

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the activity of this receptor. The α7 nAChR is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of this receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide is its specificity for the α7 nAChR, which means that it does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the α7 nAChR in various physiological processes. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide. One direction is to further investigate its potential therapeutic applications in neurological and inflammatory disorders. Another direction is to develop more potent and selective positive allosteric modulators of the α7 nAChR. Finally, it will be important to investigate the long-term effects of this compound on cognitive function and inflammation.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It acts as a positive allosteric modulator of the α7 nAChR and has been shown to have neuroprotective and anti-inflammatory effects in animal models. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including bromination, Suzuki coupling, and amidation. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis and inflammatory bowel disease.

properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-12-10-13(2)19-17(11-12)23-21(25-19)15-6-4-7-16(14(15)3)22-20(24)18-8-5-9-26-18/h4-11H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXJPHGWOGJYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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